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molecular formula C11H12O2 B8454681 2-Methyl-1-phenoxybut-3-yn-2-ol CAS No. 68382-46-7

2-Methyl-1-phenoxybut-3-yn-2-ol

Cat. No. B8454681
M. Wt: 176.21 g/mol
InChI Key: MYEAINKAIHDCAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04149006

Procedure details

The hydroxyl group of this alkyne is protected by dissolving 2 parts of the butyne in 5 parts by volume of dimethylformamide and successively treating the reaction mixture with 2 parts of imidazole and 1.2 parts of trimethylsilylchloride. The reaction mixture is stirred at room temperature for 1 hour and poured into ether/water. The ethereal layer is washed with water and dried over anhydrous sodium sulfate. Isolation by low pressure liquid chromatography on silica gel provides 3-methyl-3-trimethylsilyloxy-4-phenoxy-1-butyne.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ether water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH3:13])([CH2:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:3]#[CH:4].N1C=CN=C1.[CH3:19][Si:20](Cl)([CH3:22])[CH3:21].CCOCC.O>CN(C)C=O>[CH3:13][C:2]([O:1][Si:20]([CH3:22])([CH3:21])[CH3:19])([CH2:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:3]#[CH:4] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C#C)(COC1=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C#C)(COC1=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Four
Name
ether water
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The ethereal layer is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C#C)(COC1=CC=CC=C1)O[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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